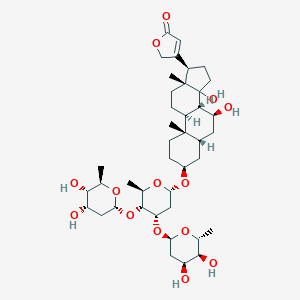
Dimethylmethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylmethoxysilane, also known as DMDMS, is a chemical compound with the linear formula Si(OCH3)2(CH3)2 . It has a molecular weight of 120.22 and is commonly used in various scientific and industrial applications.
Synthesis Analysis
The synthesis of Dimethylmethoxysilane involves reacting methanol with a silazane at a temperature greater than the boiling point of product methoxysilane and less than the temperature of methanol . This process minimizes undesirable reactions and has been found useful for the production of dimethylmethoxysilane .Molecular Structure Analysis
The molecular structure of Dimethylmethoxysilane is represented by the formula Si(OCH3)2(CH3)2 . It has a molecular weight of 120.22 and a ChemSpider ID of 2039334 .Chemical Reactions Analysis
While specific chemical reactions involving Dimethylmethoxysilane are not detailed in the search results, it’s known that organosilanes like Dimethylmethoxysilane can undergo a variety of reactions, including hydrolysis, condensation, and functionalization.Physical And Chemical Properties Analysis
Dimethylmethoxysilane is a liquid with a boiling point of 72.6±8.0 °C at 760 mmHg . It has a vapour pressure of 128.7±0.1 mmHg at 25°C and an enthalpy of vaporization of 30.1±3.0 kJ/mol .Scientific Research Applications
Synthesis of Macroporous Silica Aerogels
Dimethylmethoxysilane (DMDMS) can be used to synthesize various macroporous silica aerogels . These aerogels have a wide range of applications in fields such as insulation, catalysis, and drug delivery due to their high porosity and large surface area.
Preparation of Hollow Silica Nanoparticles
DMDMS can be used in the preparation of hollow silica nanoparticles loaded with phthalocyanine . These nanoparticles can be used for near-infrared photodynamic and photothermal combination therapy, which is a promising approach for cancer treatment.
Synthesis of Dielectric Silicone Elastomer
DMDMS can be used to synthesize dielectric silicone elastomer . This material has high dielectric permittivity, making it suitable for applications in flexible electronics and energy storage devices.
Surface Modification
The use of DMDMS can modify the surface properties of various materials . For example, it can be used to study the wettability of poly(dimethylsiloxane) (PDMS) coating on plasma-treated glass at room temperature using polar and non-polar liquids .
Building Blocks in Chemistry
DMDMS is used as a building block in chemistry . It can be used in the synthesis of a variety of compounds, contributing to fields such as analytical chemistry, atomic spectroscopy, and gas chromatography .
Biomedical Applications
Due to its unique properties, DMDMS can be used in various biomedical applications . For example, it can be used in cell culture and analysis, genomics, and protein biology .
Safety And Hazards
properties
InChI |
InChI=1S/C3H9OSi/c1-4-5(2)3/h1-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLRQEHNDJOFQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethylmethoxysilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)

